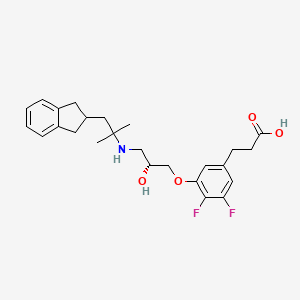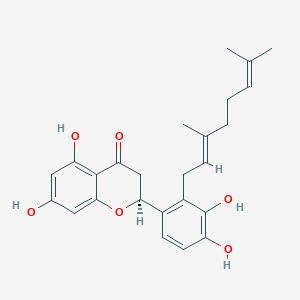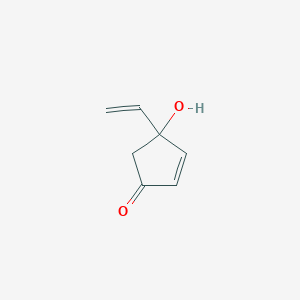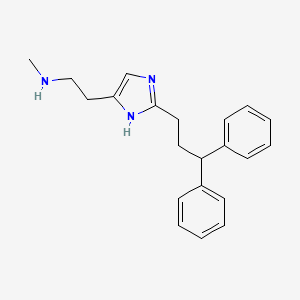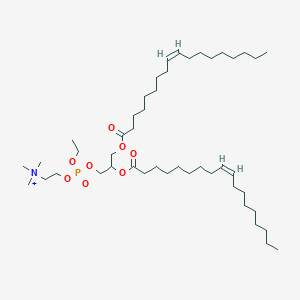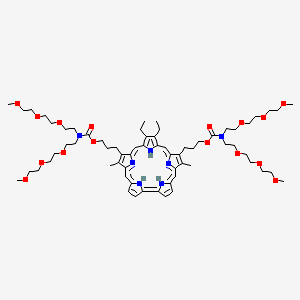
sapphyrin PCI-2053
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sapphyrin PCI-2053 is a substituted sapphyrin.
Wissenschaftliche Forschungsanwendungen
Tumor Localization and Antitumor Efficacy
Sapphyrin PCI-2053, a derivative of sapphyrin PCI-2050, demonstrates significant anticancer properties. Research has shown that these compounds preferentially localize to tumors, with PCI-2050 exhibiting greater potency in inducing apoptosis compared to its derivatives, including PCI-2053. This selective localization to tumor cells makes sapphyrin derivatives promising candidates for anticancer therapies (Naumovski et al., 2006).
Inhibition of Gene Expression
Studies have found that hydrophilic sapphyrins, including PCI-2053, exhibit the ability to inhibit gene expression in cancer cells. They induce oxidative stress within cells and lead to widespread decreases in mRNA levels. This unique mechanism highlights their potential as novel agents for tumor localization and gene expression modulation (Wang et al., 2007).
Tumor Selectivity in Hematologic Malignancies
Sapphyrins, including PCI-2053, show a high degree of tumor selectivity, especially in hematologic malignancies. They have been found to induce apoptosis in various hematologic tumor cell lines and inhibit tumor growth in animal models while exhibiting minimal toxicity, making them potential candidates for cancer treatment (Naumovski et al., 2004).
Anion Binding Agents
Sapphyrin compounds, such as PCI-2053, are also studied for their ability to bind anions. This property extends their potential applications beyond anticancer therapies to include roles in chemical sensing and material science (Sessler & Davis, 2001).
Eigenschaften
Molekularformel |
C66H99N7O16 |
|---|---|
Molekulargewicht |
1246.5 g/mol |
IUPAC-Name |
3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-13,14-diethyl-8,19-dimethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1,3,5,7(28),8,10,12,14,16,18,20(26),21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C66H99N7O16/c1-9-53-54(10-2)62-48-64-56(14-12-24-89-66(75)73(21-27-82-39-43-86-35-31-78-7)22-28-83-40-44-87-36-32-79-8)50(4)60(70-64)46-52-16-18-58(68-52)57-17-15-51(67-57)45-59-49(3)55(63(69-59)47-61(53)71-62)13-11-23-88-65(74)72(19-25-80-37-41-84-33-29-76-5)20-26-81-38-42-85-34-30-77-6/h15-18,45-48,67-68,71H,9-14,19-44H2,1-8H3 |
InChI-Schlüssel |
SJKBHZFWKUDPHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=C3C(=C(C(=N3)C=C4C=CC(=C5C=CC(=CC6=NC(=CC(=C1CC)N2)C(=C6C)CCCOC(=O)N(CCOCCOCCOC)CCOCCOCCOC)N5)N4)C)CCCOC(=O)N(CCOCCOCCOC)CCOCCOCCOC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



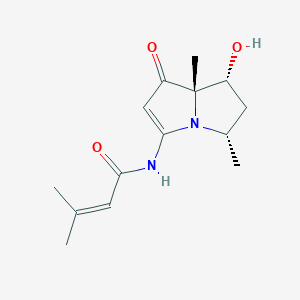
![2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-13-[(R)-2-hydroxyethylsulfinyl]-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid](/img/structure/B1243342.png)
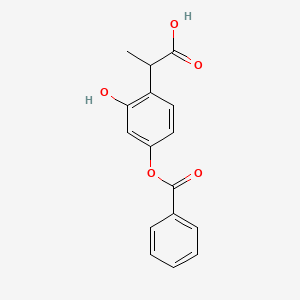
![(4aR,7R,8R,8aS)-2-deuterio-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B1243349.png)
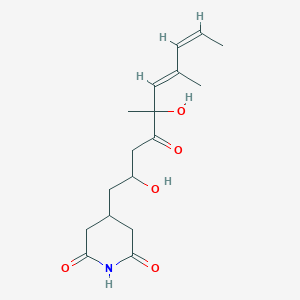

![2-(4-Naphthalen-1-yl-piperazin-1-ylmethyl)-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1243353.png)

